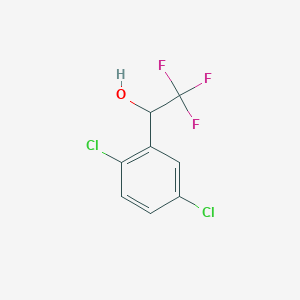

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRGYDBIORRLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(C(F)(F)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanol

An In-Depth Technical Guide to the Synthesis of 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanol

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a key fluorinated building block in the development of novel pharmaceuticals and agrochemicals. The document elucidates the core chemical principles, offers detailed, field-tested protocols for both racemic and asymmetric synthesis, and discusses critical aspects of purification and characterization. The narrative is structured to provide researchers, scientists, and drug development professionals with not only a procedural blueprint but also the causal logic behind key experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: Significance and Synthetic Rationale

The incorporation of fluorine and trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern medicinal chemistry. The CF₃ group, in particular, can profoundly enhance metabolic stability, lipophilicity, and binding affinity. This compound represents a chiral alcohol scaffold bearing both a dichlorinated aromatic ring and a trifluoromethyl carbinol moiety. This combination of features makes it a valuable intermediate for complex, biologically active target molecules.

The primary challenge in synthesizing this molecule lies in the efficient and controlled formation of the C-C bond between the aromatic ring and the trifluoroethyl group, as well as the subsequent stereoselective reduction of the ketone intermediate to the desired chiral alcohol. This guide will focus on a robust and widely applicable two-stage synthetic strategy:

-

Stage 1: Synthesis of the key intermediate, 2',5'-dichloro-2,2,2-trifluoroacetophenone.

-

Stage 2: Reduction of the ketone to the target alcohol, this compound, exploring both achiral and catalytic asymmetric methods.

This approach offers superior control over regiochemistry and provides a common intermediate that can be leveraged for various reduction strategies.

Strategic Overview: The Ketone-Centric Pathway

The most logical and industrially scalable approach to this compound proceeds via the corresponding ketone. This strategy bifurcates the synthetic challenge into two well-defined problems: C-C bond formation and ketone reduction.

Caption: Overall synthetic workflow via the ketone intermediate.

Synthesis of the Key Intermediate: 2',5'-Dichloro-2,2,2-trifluoroacetophenone

The most reliable method for constructing this ketone with unambiguous regiochemistry is through a Grignard reaction. Alternative methods like Friedel-Crafts acylation of 1,4-dichlorobenzene often suffer from poor regioselectivity and harsh conditions, leading to isomeric impurities that are difficult to separate.

Causality: Why the Grignard Approach is Superior

The Grignard reaction provides absolute regiochemical control. By starting with 1-bromo-2,5-dichlorobenzene, the magnesium insertion occurs at a defined position. The resulting nucleophilic carbon atom then attacks the electrophilic trifluoroacetylating agent, ensuring the trifluoroacetyl group is introduced exclusively at the desired C1 position of the aromatic ring. This avoids the formation of the 2,4-dichloro isomer, a common issue in electrophilic aromatic substitution reactions on 1,4-dichlorobenzene.

Detailed Protocol: Grignard-based Synthesis of the Ketone

This protocol describes the formation of the Grignard reagent from 1-bromo-2,5-dichlorobenzene and its subsequent reaction with N-(trifluoroacetyl)piperidine. The use of an amide-based acetylating agent offers excellent reactivity and control compared to esters, which can sometimes undergo a second addition.

Materials & Equipment:

-

Three-necked round-bottom flask, flame-dried

-

Condenser and dropping funnel, flame-dried

-

Magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

1-Bromo-2,5-dichlorobenzene

-

Anhydrous tetrahydrofuran (THF)

-

N-(trifluoroacetyl)piperidine

-

Aqueous Hydrochloric Acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Step-by-Step Procedure:

-

Apparatus Setup: Assemble the flame-dried glassware under a positive pressure of inert gas. Add magnesium turnings (1.2 eq.) to the flask.

-

Grignard Initiation: Add a single crystal of iodine. Gently warm the flask with a heat gun until violet vapors are observed. This step etches the passivating oxide layer on the magnesium.[1][2] Allow the flask to cool.

-

Reagent Formation: Add a small portion of a solution of 1-bromo-2,5-dichlorobenzene (1.0 eq.) in anhydrous THF via the dropping funnel. The reaction is initiated when the brown iodine color disappears and gentle refluxing is observed. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.[3]

-

Reaction Completion: After the addition is complete, stir the resulting dark grey-green solution at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of N-(trifluoroacetyl)piperidine (1.1 eq.) in anhydrous THF dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Workup: After stirring for an additional 1-2 hours at room temperature, quench the reaction by slowly pouring it into a beaker of ice-cold 1 M HCl. This protonates the intermediate alkoxide and dissolves unreacted magnesium salts.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.

-

Final Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2',5'-dichloro-2,2,2-trifluoroacetophenone.

Reduction to this compound

With the key ketone intermediate in hand, the final step is the reduction of the carbonyl group. The choice of reducing agent and conditions dictates whether the final product is a racemic mixture or an enantiomerically enriched alcohol.

Method A: Achiral Reduction for Racemic Alcohol

For applications where stereochemistry is not critical, a simple reduction with sodium borohydride (NaBH₄) is efficient and operationally simple.

Causality: NaBH₄ is a mild and selective reducing agent for ketones and aldehydes.[4] Its ease of handling and compatibility with alcoholic solvents like methanol or ethanol make it preferable to more reactive hydrides like lithium aluminum hydride (LiAlH₄), which require strictly anhydrous conditions and a more hazardous workup.

Protocol: NaBH₄ Reduction

-

Dissolution: Dissolve the 2',5'-dichloro-2,2,2-trifluoroacetophenone (1.0 eq.) in methanol in a round-bottom flask.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add NaBH₄ (1.5 eq.) portion-wise over 15-20 minutes, controlling the effervescence.

-

Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Workup: Quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize excess NaBH₄.

-

Extraction: Remove most of the methanol on a rotary evaporator. Extract the remaining aqueous residue with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude racemic alcohol. Further purification can be achieved by column chromatography or recrystallization.

Method B: Catalytic Asymmetric Reduction for Enantioenriched Alcohol

For pharmaceutical applications, obtaining a single enantiomer is often mandatory. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for the enantioselective reduction of prochiral ketones.[5]

Principle of the Method: The CBS reduction utilizes a chiral oxazaborolidine catalyst that coordinates with both the borane reducing agent and the ketone substrate. This ternary complex creates a rigid, chiral environment that forces the hydride to be delivered to one specific face of the carbonyl, leading to the preferential formation of one enantiomer of the alcohol. The stereochemical outcome is predictable: an (R)-CBS catalyst typically yields the (S)-alcohol, and vice-versa.

Caption: Simplified workflow of a CBS-catalyzed reduction.

Protocol: Asymmetric CBS Reduction

-

Catalyst Activation: Under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq., as a 1.0 M solution in toluene) to a flame-dried, three-necked flask containing anhydrous THF. Cool to 0 °C.[5]

-

Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (0.6 eq.) dropwise to the stirred catalyst solution. Stir for 15 minutes at 0 °C to form the active catalyst-borane complex.

-

Substrate Addition: In a separate flask, dissolve the 2',5'-dichloro-2,2,2-trifluoroacetophenone (1.0 eq.) in anhydrous THF. Cool the main reaction flask to a lower temperature (typically -20 °C to -30 °C). Add the ketone solution dropwise over 30 minutes, ensuring the internal temperature remains low.

-

Reaction & Monitoring: Stir the mixture at the low temperature. Monitor the reaction by TLC. The reaction is usually complete in 1-4 hours.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at the low temperature.

-

Workup & Purification: Allow the mixture to warm to room temperature. Concentrate under reduced pressure. Add 1 M HCl and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography.

-

Enantiomeric Excess (ee) Determination: The enantiomeric purity of the final product must be determined by chiral HPLC analysis.

Data Presentation: Purification and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Purification Data

| Method | Stationary Phase | Mobile Phase (Typical) | Outcome |

| Column Chromatography | Silica Gel (230-400 mesh) | Hexane / Ethyl Acetate (9:1 to 4:1 gradient) | Separation from non-polar starting materials and polar byproducts. |

| Recrystallization | N/A | Hexane / Dichloromethane | Can be effective for final polishing if a suitable solvent system is found. |

| Chiral HPLC | Chiral Stationary Phase (e.g., Chiralcel OD-H) | Hexane / Isopropanol | Separation of enantiomers for analytical determination of enantiomeric excess (ee). |

Spectroscopic Characterization Data

The following table provides expected spectroscopic data for this compound.[6]

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | ~7.4-7.6 (m, 3H, Ar-H), ~5.2 (q, 1H, CH-OH), ~2.5 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | ~135-128 (Ar-C), ~123 (q, J ≈ 280 Hz, CF₃), ~70 (q, J ≈ 32 Hz, CH-OH) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm) | ~ -78 (d, 3F, CF₃) |

| IR (ATR, cm⁻¹) | ν | ~3400 (br, O-H stretch), ~1600, 1480 (Ar C=C stretch), ~1100-1200 (C-F stretch) |

| Mass Spec. (EI) | m/z | 244/246/248 (M⁺, chlorine isotope pattern) |

Conclusion

The is most effectively and reliably achieved through a two-stage process involving the Grignard-mediated synthesis of the corresponding trifluoroacetophenone, followed by its reduction. This strategy provides excellent regiochemical control and a versatile intermediate for accessing either the racemic or enantiomerically pure alcohol. For the production of single-enantiomer material, essential for modern drug development, the CBS-catalyzed asymmetric reduction offers a predictable, high-yielding, and highly enantioselective method. The protocols and data presented in this guide serve as a robust foundation for researchers and process chemists working with this valuable fluorinated building block.

References

- Grignard Synthesis of Triphenylmethanol. I. Background.

- The Grignard Reaction.

- PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. European Patent Office, Patent 3207018.

-

The Grignard Reaction (Experiment). Chemistry LibreTexts. [Online] Available at: [Link]

-

Grignard Reagent & Reactions: Organic Synthesis Guide. Studylib. [Online] Available at: [Link]

-

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanol. PubChem, National Center for Biotechnology Information. [Online] Available at: [Link]

-

Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. [Online] Available at: [Link]

- Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives. Google Patents, ES2755333T3.

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. [Online] Available at: [Link]

-

Analytical Methods. [Online] Available at: [Link]

-

RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES 1,2=ETHANEDIOL AND 2,2,2-TRIFLUOROETHANOL. IUPAC. [Online] Available at: [Link]

-

ANALYTICAL METHOD SUMMARIES. Eurofins. [Online] Available at: [Link]

-

Analytical Methods for Determining Dichlorvos and Transformation Products in Biological Samples. NCBI Bookshelf. [Online] Available at: [Link]

- Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone. Google Patents, WO2021240331A1.

-

Synthesis of 1-(2,4-dichlorophenyl)-2-chloroethanol by reduction method with sodium borohydride. ResearchGate. [Online] Available at: [Link]

- Process for the preparation of 2,2,2-trifluoroethanol. Google Patents, US4590310A.

-

The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands. [Online] Available at: [Link]

-

Asymmetric synthesis and stereochemical structure-activity relationship of (R)- and (S)-8-[1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethoxy] octanoic acid heptyl ester, a potent inhibitor of allene oxide synthase. PubMed. [Online] Available at: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanol

Introduction

1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanol is a halogenated aromatic alcohol with potential applications in pharmaceutical and agrochemical research. Its biological activity is intrinsically linked to its precise chemical structure. Therefore, unambiguous structural confirmation is paramount, and this is primarily achieved through a comprehensive analysis of its spectroscopic data. This guide provides a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The principles behind the spectroscopic techniques are discussed, predicted data is presented and interpreted, and a plausible synthetic route is outlined to aid in the identification of potential impurities.

Molecular Structure and Key Features

The structure of this compound, with a molecular formula of C₈H₅Cl₂F₃O and a molecular weight of 245.03 g/mol , presents several key features that will be reflected in its spectra.[1] These include a dichlorinated benzene ring, a chiral center at the carbinol carbon, and a trifluoromethyl group.

Diagram of the molecular structure of this compound:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide crucial information.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | Ar-H |

| ~7.4 | dd | 1H | Ar-H |

| ~7.3 | d | 1H | Ar-H |

| ~5.1 | q | 1H | CH-OH |

| ~2.5 | s (broad) | 1H | OH |

Interpretation:

-

Aromatic Protons: The dichlorinated benzene ring will exhibit three proton signals in the aromatic region (typically 7.0-8.0 ppm). The substitution pattern (1,2,5-tricholorobenzene derivative) will lead to a complex splitting pattern, likely a doublet and a doublet of doublets.

-

Methine Proton: The proton on the carbon bearing the hydroxyl and trifluoromethyl groups (the carbinol proton) is expected to appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group. Its chemical shift will be significantly downfield due to the deshielding effects of the adjacent oxygen and trifluoromethyl group.

-

Hydroxyl Proton: The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~135 | Ar-C (quaternary) |

| ~133 | Ar-C (quaternary) |

| ~131 | Ar-CH |

| ~130 | Ar-CH |

| ~129 | Ar-CH |

| ~128 | Ar-C (quaternary) |

| ~123 (q) | CF₃ |

| ~72 (q) | CH-OH |

Interpretation:

-

Aromatic Carbons: The benzene ring will show six signals, three for the protonated carbons and three for the quaternary carbons (including the one attached to the side chain and the two attached to chlorine).

-

Trifluoromethyl Carbon: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

Methine Carbon: The carbinol carbon will also show a quartet due to coupling with the fluorine atoms and will be shifted downfield by the attached oxygen.

¹⁹F NMR Spectroscopy

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~-78 | d | CF₃ |

Interpretation:

The three fluorine atoms of the trifluoromethyl group are equivalent and will give rise to a single signal. This signal will be split into a doublet due to coupling with the adjacent methine proton. The chemical shift is expected to be in the typical range for a CF₃ group attached to a secondary alcohol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Medium | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1350-1150 | Strong | C-F stretch (trifluoromethyl) |

| 1100-1000 | Strong | C-O stretch (secondary alcohol) |

| 850-750 | Strong | C-Cl stretch (aryl chloride) |

Interpretation:

The IR spectrum will be dominated by a broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol. Strong absorptions due to the C-F bonds of the trifluoromethyl group are expected in the 1350-1150 cm⁻¹ region. Aromatic C-H and C=C stretching bands, as well as the C-O stretch of the secondary alcohol and C-Cl stretches, will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 244, 246, 248 with an isotopic pattern characteristic of two chlorine atoms) should be observed.

-

Major Fragmentation Pathways:

-

Loss of a trifluoromethyl radical (•CF₃) to give a fragment at m/z = 175, 177.

-

Loss of water (H₂O) from the molecular ion.

-

Cleavage of the C-C bond between the aromatic ring and the side chain.

-

Plausible Synthetic Route and Potential Impurities

A common method for the synthesis of 1-aryl-2,2,2-trifluoroethanols involves the reaction of an appropriate Grignard reagent with a trifluoroacetaldehyde equivalent or the reduction of a trifluoromethyl ketone.

Proposed Synthesis of this compound:

Caption: Proposed synthesis of this compound.

Potential Impurities and their Spectroscopic Signatures:

-

Unreacted 2,5-Dichlorobromobenzene: Would be visible in the GC-MS analysis.

-

Biphenyl derivative (from Grignard coupling): Would show a more complex aromatic region in the ¹H NMR and a higher molecular weight in the MS.

-

Over-reduction or side-reaction products: Depending on the specific reaction conditions, other minor impurities may be present and could be identified by careful analysis of the spectroscopic data.

Experimental Protocols

General NMR Spectroscopy Protocol:

-

Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 500 MHz (or higher) NMR spectrometer.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin).

General FT-IR Spectroscopy Protocol:

-

Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands.

General GC-MS Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Inject an aliquot of the solution into a gas chromatograph coupled to a mass spectrometer.

-

Separate the components of the sample on an appropriate GC column.

-

Obtain the mass spectrum of the eluting components.

Caption: General workflow for spectroscopic analysis.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a powerful and comprehensive approach to the structural elucidation of this compound. This guide has detailed the expected spectroscopic data based on the known principles of these analytical techniques. By comparing experimental data with the predictions outlined herein, researchers can confidently confirm the structure and purity of this compound, which is a critical step in its further development for various applications.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Field, L. D., Li, H., & Magill, A. M. (2013).

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

ChemAxon. NMR Predictor. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

NIST. Chemistry WebBook. [Link]

Sources

1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanol CAS number 1249336-72-8

An In-Depth Technical Guide to 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1249336-72-8), a fluorinated chiral building block of significant interest to researchers in medicinal and agricultural chemistry. This document synthesizes information on its chemical properties, outlines a robust and validated protocol for its asymmetric synthesis, details methods for its analytical characterization, and explores its applications in modern drug discovery. The narrative is grounded in established chemical principles, explaining the causality behind experimental choices to provide field-proven insights for scientists and drug development professionals.

Introduction: The Strategic Value of Fluorinated Chiral Alcohols

The incorporation of trifluoromethyl (CF₃) groups into organic molecules is a cornerstone of modern drug design.[1][2] The CF₃ moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When this group is installed adjacent to a hydroxyl function, it creates a chiral trifluoromethyl carbinol. These structures are highly sought-after intermediates, as the stereochemistry of the alcohol often dictates the ultimate efficacy and safety profile of the final active pharmaceutical ingredient (API).[3][4][5][6]

This compound is a key exemplar of this molecular class. Its dichlorinated phenyl ring offers specific steric and electronic properties and provides a handle for further synthetic elaboration, while the chiral trifluoroethanol motif serves as a critical stereogenic center. This guide will detail the practical synthesis and application of this valuable, yet sparsely documented, chemical entity.

Physicochemical and Structural Properties

The fundamental identity and properties of the title compound are summarized below. This data is essential for designing synthetic routes, developing analytical methods, and understanding its behavior in various solvent systems.

| Property | Value | Source |

| CAS Number | 1249336-72-8 | [7][8][9] |

| Molecular Formula | C₈H₅Cl₂F₃O | [7][8][9] |

| Molecular Weight | 245.03 g/mol | [8][10] |

| IUPAC Name | This compound | [9] |

| SMILES | C1=CC(=C(C=C1Cl)C(C(F)(F)F)O)Cl | [9] |

| InChI Key | ZGRGYDBIORRLOX-UHFFFAOYSA-N | [9] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [8] |

| Storage | Sealed in a dry environment at room temperature. |

Synthesis Protocol: Asymmetric Nucleophilic Trifluoromethylation

While specific literature on the synthesis of this exact molecule is limited, a robust and widely adopted method for creating chiral α-trifluoromethyl carbinols is the nucleophilic addition of a trifluoromethyl anion equivalent to the corresponding aldehyde.[11] The following protocol is based on this well-established chemistry, starting from the commercially available 2,5-dichlorobenzaldehyde.

Rationale for Synthetic Strategy

The chosen method employs Ruppert's Reagent (TMSCF₃) as a trifluoromethyl anion precursor. This reagent is stable, easy to handle, and releases the nucleophilic CF₃⁻ species upon activation with a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF). To induce chirality and produce a single enantiomer, a chiral ligand is required. While various catalytic systems exist, this protocol provides a foundational approach. The key is the controlled, face-selective attack of the trifluoromethyl nucleophile on the prochiral aldehyde.

Experimental Workflow: Synthesis

Caption: Asymmetric synthesis workflow for the target compound.

Step-by-Step Methodology

-

Reactor Setup: Under an inert nitrogen atmosphere, add 2,5-dichlorobenzaldehyde (1.0 eq) and anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.[12]

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add trifluoromethyltrimethylsilane (TMSCF₃, 1.5 eq) to the cooled solution. Subsequently, add a catalytic amount of a suitable fluoride source (e.g., TBAF, 0.1 eq). This step is critical; the fluoride attacks the silicon atom of TMSCF₃, liberating the trifluoromethyl anion which is the active nucleophile.

-

Reaction: Allow the reaction to stir at -78 °C. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) until complete (typically 4-6 hours).

-

Quenching: Once the reaction is complete, slowly quench by adding 1 M aqueous HCl while maintaining the cold temperature. This protonates the intermediate alkoxide to form the desired alcohol.

-

Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. This removes acidic and aqueous impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.

Applications in Drug Discovery & Agrochemicals

The title compound is not an active ingredient itself but serves as a high-value intermediate.[10] Its structure is designed for use as a chiral building block in the synthesis of more complex molecules.

The Importance of Chirality

Most biological targets, such as enzymes and receptors, are chiral. They interact differently with each enantiomer of a chiral drug.[5][6] One enantiomer may provide the desired therapeutic effect, while the other could be inactive or even cause harmful side effects.[13] Therefore, the ability to synthesize a single, specific enantiomer of a drug is a central goal of pharmaceutical development.[13][14] this compound provides a pre-installed stereocenter that can be carried through a synthetic sequence to ensure the final product has the correct three-dimensional structure.

Caption: Role as a chiral building block in API synthesis.

Structural Contributions to Bioactivity

-

Trifluoromethyl Group: As previously noted, this group blocks metabolic oxidation at the benzylic position, increasing the drug's half-life. Its strong electron-withdrawing nature also modulates the pKa of nearby functional groups and can lead to stronger binding interactions.[15]

-

Dichlorophenyl Ring: The chlorine atoms provide lipophilicity, aiding in membrane permeability. They also offer sites for further chemical modification (e.g., through cross-coupling reactions) and create a specific substitution pattern that can be optimized for target binding.

The compound is noted for its utility in producing certain herbicides and fungicides, where the same principles of metabolic stability and bioactivity apply.[10]

Analytical Characterization Workflow

To confirm the identity and purity of the synthesized material, a validated analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.

Rationale for Analytical Method

A reverse-phase HPLC method is ideal for this molecule. The nonpolar C18 stationary phase will interact with the hydrophobic dichlorophenyl ring, while a polar mobile phase (a mixture of water and acetonitrile) will elute the compound. The aromatic ring contains a strong chromophore, making it easily detectable by a UV detector.

Analytical Workflow: HPLC-UV

Caption: Standard HPLC-UV workflow for purity analysis.

Step-by-Step QC Protocol

-

Sample Preparation: Accurately weigh ~1 mg of the synthesized product and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.

-

HPLC Conditions:

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: Isocratic elution with 60% Acetonitrile / 40% Water

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detector: UV at 220 nm

-

Injection Volume: 10 µL

-

-

Analysis: Inject the sample. The product should elute as a single major peak. Purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram. The identity can be confirmed by comparing the retention time to a known reference standard.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the creation of advanced molecules in the pharmaceutical and agrochemical sectors. Its strategic design, combining a chiral trifluoromethyl carbinol with a functionalized aromatic ring, provides immense value. Understanding its synthesis and analytical characterization, as detailed in this guide, empowers researchers to leverage its full potential in developing next-generation therapeutics and crop protection agents.

References

- Noda, H., Kumagai, N., & Shibasaki, M. (n.d.). Catalytic Asymmetric Synthesis of α-Trifluoromethylated Carbinols: A Case Study of Tertiary Propargylic Alcohols. Keio University.

- Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. (2022, March 16). The Journal of Organic Chemistry - ACS Publications.

- This compound (Cas 1249336-72-8). (n.d.). BOC Sciences.

- CAS:1249336-72-8, 1-(2,5-二氯苯基)-2,2,2-三氟乙醇. (n.d.). Bidepharm.

- This compound. (n.d.). Vulcanchem.

- This compound. (n.d.). African Rock Art.

- 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-ol. (n.d.). MySkinRecipes.

- Asymmetric Construction of Stereogenic Carbon Centers Featuring a Trifluoromethyl Group from Prochiral Trifluoromethylated Substrates. (n.d.). Chemical Reviews - ACS Publications.

- Asymmetric construction of allylicstereogenic carbon center featuring atrifluoromethyl group via enantioselective reductive fluoroalkylation. (2022, November 17). NIH.

- Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. (2022, April 13). PubMed.

- This compound. (n.d.). Sigma-Aldrich.

- The Science Behind 2,2,2-Trifluoroethanol: Properties and Applications in Research. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.

- Amy, C. (2024, April 1). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research.

- 2,5-Dichlorobenzaldehyde 96 6361-23-5. (n.d.). Sigma-Aldrich.

- The significance of chirality in contemporary drug discovery-a mini review. (2024, October 22). PubMed Central.

- Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. (2025, November 25). LinkedIn.

- Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. (2024, March 28). Research and Reviews: Journal of Medicinal and Organic Chemistry.

Sources

- 1. Asymmetric construction of allylicstereogenic carbon center featuring atrifluoromethyl group via enantioselective reductive fluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. keio.elsevierpure.com [keio.elsevierpure.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. parchem.com [parchem.com]

- 8. CAS:1249336-72-8, 1-(2,5-二氯苯基)-2,2,2-三氟乙醇-毕得医药 [bidepharm.com]

- 9. This compound (1249336-72-8) for sale [vulcanchem.com]

- 10. 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-ol [myskinrecipes.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2,5-Dichlorobenzaldehyde 96 6361-23-5 [sigmaaldrich.com]

- 13. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]

- 14. jocpr.com [jocpr.com]

- 15. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Crystal Structure of Dichlorophenyl Trifluoroethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of dichlorophenyl trifluoroethanol represent a class of compounds with significant potential in medicinal chemistry, owing to the unique electronic and steric properties conferred by the dichlorinated phenyl ring and the trifluoroethanol moiety. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for elucidating structure-activity relationships, optimizing physicochemical properties, and guiding rational drug design. This technical guide provides a comprehensive overview of the anticipated crystal structure of dichlorophenyl trifluoroethanol derivatives. While a specific, publicly available crystal structure for this exact class of compounds could not be identified in a thorough literature search, this guide synthesizes information from closely related structures to offer a predictive framework. It details the experimental methodologies for synthesis, crystallization, and structural characterization, and provides an in-depth analysis of the likely intermolecular interactions that govern the crystal packing. This guide is intended to serve as a valuable resource for researchers engaged in the development of novel therapeutic agents based on this scaffold.

Introduction: The Significance of Dichlorophenyl Trifluoroethanol Derivatives in Drug Discovery

The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into drug candidates is a well-established approach to modulate their pharmacological profiles. Dichlorophenyl groups can enhance binding affinity to target proteins through halogen bonding and hydrophobic interactions, while also improving metabolic stability. The trifluoroethanol group, with its strong electron-withdrawing trifluoromethyl moiety, can influence acidity, hydrogen bonding potential, and overall molecular conformation. The combination of these two functionalities in a single molecular entity creates a scaffold with intriguing possibilities for therapeutic applications, ranging from enzyme inhibitors to receptor modulators. A detailed understanding of the crystal structure of these derivatives is a critical step in harnessing their full therapeutic potential.

Synthesis and Crystallization

The synthesis of dichlorophenyl trifluoroethanol derivatives can be achieved through established synthetic routes. A general and robust method involves the nucleophilic addition of a trifluoromethyl group to a corresponding dichlorobenzaldehyde, followed by reduction of the resulting ketone.

General Synthetic Protocol

A plausible synthetic pathway is outlined below:

-

Trifluoromethylation of Dichlorobenzaldehyde: A selected dichlorobenzaldehyde isomer (e.g., 2,4-dichloro-, 3,4-dichloro-, or 3,5-dichlorobenzaldehyde) is reacted with a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF₃), in the presence of a suitable initiator.

-

Reduction of the Trifluoromethyl Ketone: The resulting dichlorophenyl trifluoromethyl ketone is then reduced to the corresponding trifluoroethanol derivative using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

Crystallization Methodologies

Obtaining single crystals of sufficient quality for X-ray diffraction is a crucial yet often challenging step.[1] Several crystallization techniques can be employed, and the optimal method is typically determined empirically.

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is guided by the solubility of the compound.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound solution gradually reduces its solubility, promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

X-ray Crystallography: The Gold Standard for Structure Determination

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow for X-ray Diffraction

Predicted Crystal Structure and Intermolecular Interactions

In the absence of a published crystal structure for a dichlorophenyl trifluoroethanol derivative, we can predict the key structural features and intermolecular interactions based on the analysis of closely related compounds found in the literature. The crystal packing is expected to be dominated by a combination of hydrogen bonds, halogen bonds, and other non-covalent interactions.

Key Intermolecular Interactions

The following interactions are anticipated to play a significant role in the crystal packing of dichlorophenyl trifluoroethanol derivatives:

-

Hydrogen Bonding: The hydroxyl group of the trifluoroethanol moiety is a potent hydrogen bond donor and can also act as an acceptor. It is highly probable that O-H···O hydrogen bonds will be a primary motif, leading to the formation of chains or cyclic synthons.

-

Halogen Bonding: The chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules, such as the oxygen atom of the hydroxyl group or even the fluorine atoms of the trifluoromethyl group.

-

π-π Stacking: The dichlorophenyl rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice. These interactions can be either face-to-face or offset.

-

C-H···π and C-H···Cl/F Interactions: Weak hydrogen bonds involving the aromatic and aliphatic C-H groups as donors and the aromatic π-system or halogen atoms as acceptors are also expected to contribute to the crystal packing.

Sources

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Chiral Fluoroalcohols

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering profound improvements in metabolic stability, binding affinity, and bioavailability.[[“]] When this is combined with the precise stereochemical control required for interacting with chiral biological systems, the synthesis of chiral fluoroalcohols emerges as a critical and challenging field.[2][3] These motifs are pivotal building blocks for a new generation of pharmaceuticals. This guide provides an in-depth exploration of the leading-edge strategies for the asymmetric synthesis of chiral fluoroalcohols. We will move beyond simple procedural descriptions to dissect the underlying mechanistic principles and rationale behind key experimental choices. This document covers asymmetric reductions using both transition metal catalysts and biocatalysts, the powerful efficiency of dynamic kinetic resolution, and provides actionable protocols and comparative data to inform laboratory practice.

The Imperative for Chiral Fluoroalcohols in Drug Discovery

Chirality is a fundamental parameter in drug design, as enantiomers of a single compound can exhibit vastly different pharmacological and toxicological profiles.[2][4] The human body is an inherently chiral environment, meaning that receptors, enzymes, and other biological targets will interact stereoselectively with drug molecules.[3] Concurrently, the introduction of fluorine or fluorinated groups (e.g., -CF3) can dramatically alter a molecule's properties. The high electronegativity of fluorine can modulate the acidity of nearby protons, influence molecular conformation, and enhance binding interactions through the formation of hydrogen bonds or other non-covalent interactions. Perhaps most importantly, the strength of the C-F bond makes it resistant to metabolic degradation, often extending the half-life of a drug.[[“]]

The convergence of these two fields—stereoselective synthesis and fluorine chemistry—presents a significant opportunity. Chiral fluoroalcohols, particularly those with vicinal fluorine and hydroxyl groups (fluorohydrins), are key structural motifs in a range of bioactive compounds, from PET tracers to cancer therapeutics.[5] Their synthesis, however, is non-trivial, demanding methods that can precisely control the formation of a stereocenter, often adjacent to a sterically and electronically demanding fluoroalkyl group.

Core Synthetic Strategies: A Mechanistic Overview

The efficient synthesis of enantiomerically pure fluoroalcohols hinges on several key asymmetric transformations. The choice of strategy is dictated by the nature of the substrate, desired stereochemistry, and scalability requirements.

Caption: Core Synthetic Pathways to Chiral Fluoroalcohols.

Asymmetric Reduction of Prochiral Fluorinated Ketones

The most direct route to chiral fluoroalcohols is the enantioselective reduction of the corresponding prochiral ketone. This can be achieved with remarkable precision using either transition metal catalysts or biocatalysts.

A. Transition Metal-Catalyzed Asymmetric (Transfer) Hydrogenation

This approach utilizes a chiral metal complex, typically based on Ruthenium (Ru) or Iridium (Ir), to deliver hydrogen to one face of the ketone preferentially. The key to stereocontrol lies in the chiral ligand coordinated to the metal center, which creates a sterically defined pocket that forces the substrate to bind in a specific orientation.

-

Causality Behind the Choice: Noyori-type Ru(II) catalysts are particularly effective for the asymmetric transfer hydrogenation (ATH) of fluorinated ketones.[6] The mechanism involves the formation of a metal-hydride species which, under the influence of the chiral diamine ligand, selectively reduces one enantiotopic face of the carbonyl. This method is valued for its broad substrate scope and high enantioselectivity. For instance, α-CF3 ketones can be reduced to their corresponding alcohols with excellent yields and enantiomeric excesses (e.e.).[5]

Caption: Simplified Asymmetric Transfer Hydrogenation Cycle.

B. Biocatalytic Reduction

Biocatalysis offers a green and highly selective alternative to metal catalysis.[7] Ketoreductase (KRED) enzymes, used either as isolated enzymes or within whole-cell systems (e.g., yeast, E. coli), can reduce fluorinated ketones with exceptionally high enantioselectivity, often exceeding 99% e.e.[8][9][10]

-

Causality Behind the Choice: Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), which prevents side reactions like isomerization or rearrangement.[9] The high selectivity stems from the precisely shaped active site of the enzyme, which binds the substrate in a single, catalytically competent orientation. A significant advantage of whole-cell systems is the in-situ regeneration of the required cofactor (NADH or NADPH), which is a major cost driver for isolated enzyme systems.[11] The choice between (R)- or (S)-selective enzymes allows for access to either enantiomer of the desired alcohol product.[5]

Dynamic Kinetic Resolution (DKR)

While classical kinetic resolution of a racemic alcohol is limited to a theoretical maximum yield of 50% for a single enantiomer, dynamic kinetic resolution (DKR) can achieve a theoretical yield of 100%.[12] This powerful strategy combines the enantioselective acylation of one alcohol enantiomer by an enzyme (typically a lipase) with the simultaneous, in-situ racemization of the unreacted, slower-reacting enantiomer by a metal catalyst.

-

Causality Behind the Choice: This method is ideal for converting an existing racemic mixture of a valuable fluoroalcohol into a single, enantiopure product. The two catalysts must be compatible and not interfere with each other. A lipase (e.g., Novozym® 435) selectively acylates one enantiomer (e.g., the R-alcohol) to form an ester. The remaining S-alcohol is then racemized back to a 1:1 mixture of R- and S-alcohols by a ruthenium or vanadium complex, allowing the entire starting material to be converted into the single desired acylated enantiomer.[12][13]

Caption: Principle of Dynamic Kinetic Resolution (DKR).

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route is a critical decision based on factors like substrate availability, required enantiopurity, and scalability. The table below summarizes the performance of various catalytic systems reported in the literature.

| Methodology | Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Chiral Ferrocene Ligand | α-CF₃ Ketone | 92-99 | 87-99 | [5] |

| Asymmetric Transfer Hydrogenation | Chiral-at-metal Iridium Complex | α-CF₃ Ketone (from enol ether) | 76-81 | 91-94 | [5] |

| Organocatalysis | Chiral Thiourea Catalyst | β-Fluoroalkyl Nitroalkene | 97-99 | 81-90 | [14] |

| Biocatalysis (Whole Cell) | Geotrichum candidum SC 5469 | 4-chloro-3-oxobutanoate | 95 | 96 | [9] |

| Biocatalysis (Isolated Enzyme) | Ketoreductase KRED1001 / GDH | Ketoester | 82 (isolated) | >99.5 | [9] |

| Dynamic Kinetic Resolution | Novozym® 435 / VOSO₄ | 1-(2,6-dichloro-3-fluorophenyl)ethanol | >95 | >99 | [12][13] |

Field-Proven Protocol: DKR Synthesis of a Crizotinib Precursor

This protocol describes the dynamic kinetic resolution of racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol, a key intermediate in the synthesis of the anticancer drug Crizotinib.[12][13] This example showcases the power of combining bio- and chemocatalysis in a continuous flow system to overcome catalyst incompatibility issues that can arise in batch reactions.[12]

Objective: To synthesize enantiopure (R)-1-(2,6-dichloro-3-fluorophenyl)ethyl acetate from the corresponding racemic alcohol.

Materials:

-

Racemic 1-(2,6-dichloro-3-fluorophenyl)ethanol

-

Immobilized Lipase B from Candida antarctica (Novozym® 435)

-

Vanadyl sulfate hydrate (VOSO₄·xH₂O) as the racemization catalyst

-

Isopropyl acetate as the acyl donor and solvent

-

Packed-bed reactors for continuous flow setup

Step-by-Step Methodology:

-

System Setup: Two packed-bed reactors are prepared. The first reactor is packed with Novozym® 435 (the biocatalyst). The second reactor is packed with VOSO₄·xH₂O (the chemocatalyst). The two reactors are connected in series. This separation prevents direct contact between the catalysts, mitigating incompatibility.

-

Reagent Preparation: A solution of the racemic alcohol is prepared in isopropyl acetate. The concentration is typically optimized based on flow rate and reactor volume to ensure sufficient residence time.

-

Initiation of Flow: The substrate solution is pumped through the first reactor (Novozym® 435). In this step, the (R)-enantiomer of the alcohol is selectively acylated to form the (R)-ester. The stream exiting this reactor contains the (R)-ester and the unreacted (S)-alcohol.

-

Racemization: The effluent from the first reactor is then passed through the second reactor containing the VOSO₄ catalyst. Here, the unreacted (S)-alcohol is racemized back into a 1:1 mixture of (R)- and (S)-alcohols.

-

Recirculation: The entire mixture is then recirculated back to the inlet of the first reactor. The newly formed (R)-alcohol is then available for enzymatic acylation in the next pass.

-

Monitoring and Completion: The reaction is monitored by chiral HPLC to track the conversion of the alcohol and the enantiomeric excess of the product ester. The process is continued until the starting alcohol is consumed, resulting in a high yield of the single (R)-ester enantiomer.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product, containing the (R)-ester, is purified by column chromatography to yield the final product with high chemical and enantiomeric purity.

Self-Validation: The success of this protocol is validated by chiral HPLC analysis, which should show the disappearance of both alcohol enantiomers and the appearance of a single peak corresponding to the (R)-ester, confirming >99% conversion and >99% e.e.

Future Outlook and Emerging Frontiers

The synthesis of chiral fluoroalcohols is a dynamic field that continues to evolve. Several exciting areas are poised for significant advancement:

-

Photoredox Catalysis: The use of light to drive chemical reactions is opening new pathways. Combining photoredox catalysis with chiral catalysts can enable novel transformations under exceptionally mild conditions.[5]

-

Cooperative Catalysis: Systems that use two or more catalysts to work in concert, such as the Pd(II)/chiral norbornene system for enantioconvergent synthesis, are enabling the construction of complex chiral architectures from simple racemic starting materials.[15]

-

Directed Evolution of Enzymes: While natural enzymes are powerful, their substrate scope can be limited. Directed evolution techniques allow scientists to "engineer" enzymes with enhanced stability, activity, and selectivity for non-natural, fluorinated substrates, vastly expanding the toolbox for biocatalysis.[9]

-

Computational Chemistry: In silico modeling is accelerating catalyst design. By predicting the interactions between a catalyst and substrate, researchers can more rationally design ligands and enzymes for higher selectivity, reducing the amount of empirical screening required.[16]

By embracing these innovations, the scientific community can continue to develop more efficient, selective, and sustainable methods for producing the chiral fluoroalcohol building blocks that are essential for the next generation of advanced therapeutics.

References

-

Asymmetric Synthesis of Chiral Fluorine-containing Alcohols. (2016). National Institute of Chemistry. [Link]

-

Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. (2025). RSC Publishing. [Link]

-

Enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols via Pd(ii)/chiral norbornene cooperative catalysis. PubMed Central. [Link]

-

Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). PMC - NIH. [Link]

-

Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. (2026). ACS Publications. [Link]

-

A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013). ResearchGate. [Link]

-

Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Institute for Molecular Science. [Link]

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013). PubMed Central. [Link]

-

Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. (2026). ACS Publications. [Link]

-

Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. (2025). PubMed Central. [Link]

-

Catalysts for the asymmetric synthesis of chiral alcohols 89. ResearchGate. [Link]

-

Biocatalysis: A smart and green tool for the preparation of chiral drugs. (2022). PubMed Central. [Link]

-

Emerging Applications of Chiral Switching in Drug Discovery and Development. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

-

Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]

-

Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2021). MDPI. [Link]

-

Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology. [Link]

-

Biocatalytic Asymmetric Synthesis of Chiral Aryl Alcohols. Chinese Journal of Organic Chemistry. [Link]

-

Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. UCL Discovery. [Link]

-

Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. (2018). Research Journal of Pharmacy and Technology. [Link]

-

CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. (2025). Consensus. [Link]

-

The significance of chirality in contemporary drug discovery-a mini review. (2024). PubMed Central. [Link]

-

A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2022). MDPI. [Link]

-

Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. (2025). Chemical Society Reviews (RSC Publishing). [Link]

Sources

- 1. consensus.app [consensus.app]

- 2. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00330J [pubs.rsc.org]

- 6. groups.ims.ac.jp [groups.ims.ac.jp]

- 7. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biocatalytic Asymmetric Synthesis of Chiral Aryl Alcohols [manu56.magtech.com.cn]

- 11. rjptonline.org [rjptonline.org]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols via Pd(ii)/chiral norbornene cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanol

A Preliminary Investigation for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the chemical and biological properties of 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanol. As a fluorinated organic compound, it holds potential as a valuable intermediate in the synthesis of novel agrochemicals and pharmaceuticals. This document consolidates the currently available information on its synthesis, chemical characteristics, and potential biological significance. Due to the limited direct research on this specific isomer, this guide also draws upon data from structurally related compounds to infer potential metabolic pathways and toxicological profiles, thereby providing a foundational resource for researchers and developers in the field.

Introduction

This compound is a halogenated aromatic alcohol with the chemical formula C₈H₅Cl₂F₃O. The presence of both dichlorophenyl and trifluoroethanol moieties suggests unique chemical and physical properties that are of interest in medicinal chemistry and materials science. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the dichlorophenyl group can influence the molecule's interaction with biological targets. This guide aims to provide a comprehensive overview of the existing knowledge on this compound and to lay the groundwork for future research and development.

Chemical Properties and Synthesis

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1249336-72-8 | |

| Molecular Formula | C₈H₅Cl₂F₃O | |

| Molecular Weight | 245.03 g/mol | |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Storage Temperature | Room temperature, sealed in dry conditions |

Synthesis Pathway

A common method for such transformations is the Ruppert-Prakash reaction, which utilizes trifluoromethyltrimethylsilane (TMSCF₃) as the trifluoromethylating agent in the presence of a fluoride catalyst.

Conceptual Synthesis Workflow

An In-depth Technical Guide to the Physical and Chemical Properties of Fluorinated Benzyl Alcohols

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorinated benzyl alcohols, a key class of fluorinated building blocks, offer a unique combination of physicochemical properties that are increasingly leveraged to enhance the efficacy, metabolic stability, and bioavailability of pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of fluorinated benzyl alcohols, intended for researchers, scientists, and drug development professionals. We will delve into the profound influence of fluorine substitution on acidity, reactivity, and spectral characteristics, supported by experimental data and mechanistic insights. This guide aims to be a valuable resource for the rational design and synthesis of novel chemical entities.

Introduction: The Significance of Fluorine in Benzyl Alcohol Scaffolds

Benzyl alcohol, with its simple aromatic ring and reactive hydroxyl group, is a fundamental structural motif in organic chemistry. The introduction of one or more fluorine atoms onto the phenyl ring or the benzylic position dramatically alters the molecule's electronic and steric properties. This modification can lead to:

-

Enhanced Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation, prolonging the in vivo half-life of a drug molecule.

-

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross biological membranes.

-

Modulated Acidity and Basicity: The strong electron-withdrawing nature of fluorine influences the pKa of nearby functional groups, impacting binding interactions with biological targets.[3]

-

Conformational Control: Strategic fluorination can influence the preferred conformation of a molecule, which can be critical for receptor binding.[4][5][6]

These unique attributes make fluorinated benzyl alcohols highly valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][7]

Physical Properties of Fluorinated Benzyl Alcohols

The physical properties of fluorinated benzyl alcohols are significantly influenced by the position and number of fluorine substituents.

Melting and Boiling Points

Generally, fluorination tends to increase the boiling point of benzyl alcohols due to increased molecular weight and polarity. However, the melting point can be more variable and is influenced by crystal packing forces.

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| Benzyl Alcohol | 100-51-6 | -15.2 | 205.3[8] |

| 2-Fluorobenzyl alcohol | 446-51-5 | Not Determined | 199-200 |

| 3-Fluorobenzyl alcohol | 456-47-3 | - | - |

| 4-Fluorobenzyl alcohol | 459-56-3 | 22-23[9] | 209[9] |

Data compiled from various sources. Note that values can vary slightly depending on the source and experimental conditions.

Solubility

Fluorinated benzyl alcohols are generally slightly soluble in water, with solubility decreasing as the number of fluorine atoms increases.[9][10] They are typically miscible with common organic solvents such as ethanol, ether, and chloroform.

Spectroscopic Properties

¹H and ¹³C NMR are indispensable tools for the characterization of fluorinated benzyl alcohols.

-

¹H NMR: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effect of the fluorine atom. The benzylic protons (CH₂OH) typically appear as a singlet or a doublet, depending on coupling with the hydroxyl proton.

-

¹³C NMR: The presence of fluorine significantly affects the chemical shifts of the carbon atoms in the aromatic ring. The carbon directly attached to the fluorine atom exhibits a large one-bond C-F coupling constant (¹JCF). The chemical shifts of the methylene carbons in fluorinated benzyl ethers have been observed to shift to a higher field region in the ¹³C NMR spectra compared to their non-fluorinated counterparts.[11]

-

¹⁹F NMR: This technique is highly sensitive and provides valuable information about the electronic environment of the fluorine atoms. The chemical shifts in ¹⁹F NMR are indicative of the substitution pattern on the aromatic ring.

The IR spectra of fluorinated benzyl alcohols are characterized by several key absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group and is indicative of hydrogen bonding.[12]

-

C-H Stretch: Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while the benzylic C-H stretches appear in the 2850-3000 cm⁻¹ region.[12]

-

C-F Stretch: A strong absorption band in the range of 1000-1400 cm⁻¹ is indicative of the C-F bond.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

For non-fluorinated benzyl alcohols, the νOH region of the IR spectrum often shows two bands, indicating the presence of different conformations.[4]

Chemical Properties and Reactivity

The introduction of fluorine atoms has a profound impact on the chemical reactivity of the benzyl alcohol scaffold.

Acidity of the Hydroxyl Group

The acidity of the hydroxyl proton in benzyl alcohols is significantly influenced by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, increase the acidity by stabilizing the resulting alkoxide anion.

Studies have shown that ortho-fluorination generally leads to an increase in the hydrogen-bond acidity of the hydroxyl group.[4][5][6] However, in the case of o,o'-difluorination, a decrease in acidity has been observed.[4][5][6] This is attributed to complex intramolecular interactions, including OH···F hydrogen bonding and other secondary interactions that stabilize different conformations.[4][5][6]

Caption: Influence of fluorine substitution on the acidity of benzyl alcohol.

Oxidation Reactions

Benzyl alcohols can be oxidized to the corresponding aldehydes or carboxylic acids. The presence of fluorine can influence the rate and selectivity of these reactions. Various reagents and catalytic systems have been employed for the oxidation of benzyl alcohols, including nitric acid in the presence of a fluorinated alcohol as a template catalyst.[13] The use of fluorinated alcohols can also enhance selectivity by inhibiting further oxidation to benzoic acids.[13] Another efficient protocol involves the use of (diethylamino)sulfur trifluoride (DAST) in DMSO for the oxidation of primary and secondary benzyl alcohols to their corresponding aldehydes or ketones.[14]

Nucleophilic Substitution Reactions

The hydroxyl group of a benzyl alcohol can be converted into a good leaving group, allowing for nucleophilic substitution reactions. Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is a particularly important transformation. Reagents like DAST and PyFluor are commonly used for this purpose.[15] An electrocatalytic strategy has also been developed for the transformation of benzylic alcohols into benzyl fluorides using sulfur hexafluoride (SF₆) as the fluorinating agent under mild conditions.[16]

Synthesis of Fluorinated Benzyl Alcohols

Several synthetic routes are available for the preparation of fluorinated benzyl alcohols. A common approach involves the reduction of the corresponding fluorinated benzaldehyde or benzoic acid derivative. Another method involves the replacement of an amino group in a fluorine-containing benzylamine derivative with a hydroxyl group.[7]

Caption: A general synthetic route to fluorinated benzyl alcohols.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated benzyl alcohols are crucial building blocks in the synthesis of a wide range of biologically active molecules.[1] The introduction of fluorine can lead to improved pharmacological properties, such as enhanced binding affinity, metabolic stability, and bioavailability.[2] For instance, fluorinated benzyl alcohol derivatives have been used in the development of ligands for PET imaging and neural modulation.

Conclusion

Fluorinated benzyl alcohols represent a class of compounds with a rich and diverse range of physical and chemical properties. The strategic incorporation of fluorine provides a powerful tool for fine-tuning the characteristics of these molecules, making them invaluable in the fields of drug discovery, agrochemicals, and materials science. A thorough understanding of the principles outlined in this guide will empower researchers to harness the full potential of these versatile building blocks in their synthetic endeavors.

References

-

Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC - NIH. (2015). National Center for Biotechnology Information. [Link]

-

Dual Catalysis for aerobic oxidation of benzyl alcohols - nitric acid and fluorinated alcohol. ResearchGate. [Link]

-

Influence of Fluorination on the Conformational Properties and Hydrogen‐Bond Acidity of Benzyl Alcohol Derivatives - Sci-Hub. Sci-Hub. [Link]

-

Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. (2015). ResearchGate. [Link]

-

Electrocatalytic Deoxyfluorination of Benzyl Alcohols with SF 6 as a Fluorinating Agent. Thieme Connect. [Link]

-

Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

- Process for the preparation of fluorobenzyl derivatives.

-

Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. (2022). Organic Chemistry Research. [Link]

-

IR spectra in the n OH stretching regiono fA)benzylalcohols,... - ResearchGate. ResearchGate. [Link]

-

3-Fluorobenzylic alcohol | C7H7FO - PubChem. PubChem. [Link]

-

(Diethylamino)sulfur trifluoride (DAST)-mediated oxidation of benzylic alcohols and amines to carbonyl compounds. (2024). Taylor & Francis Online. [Link]

-

Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

2-Fluorobenzyl alcohol - NIST WebBook. NIST. [Link]

-

Organic Chemistry On-Line. University of Illinois Springfield. [Link]

-

Benzyl alcohol - Wikipedia. Wikipedia. [Link]

-

Acidity and Basicity of Alcohols - Master Organic Chemistry. (2014). Master Organic Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sci-hub.se [sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 8. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 9. 4-Fluorobenzyl alcohol(459-56-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. wiserpub.com [wiserpub.com]

- 12. askthenerd.com [askthenerd.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

understanding the stereochemistry of trifluoromethylated carbinols

An In-depth Technical Guide: Navigating the Stereochemical Landscape of Trifluoromethylated Carbinols: Synthesis, Analysis, and Application

Abstract

The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physicochemical and biological properties, making it a privileged substituent in medicinal chemistry and materials science. Trifluoromethylated carbinols, in particular, represent a critical structural motif found in numerous pharmaceuticals and agrochemicals. The stereochemistry of the carbinol center is often paramount to biological activity, yet controlling it presents a significant synthetic challenge due to the unique electronic and steric nature of the CF₃ group. This technical guide provides a comprehensive overview of the principles governing the stereochemistry of trifluoromethylated carbinols. We will delve into robust strategies for their stereoselective synthesis, detail rigorous analytical techniques for stereochemical assignment, and discuss the functional implications of stereoisomerism in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to master the synthesis and understanding of these vital chiral molecules.

The Strategic Importance of the Trifluoromethyl Carbinol Moiety

The trifluoromethyl group is a bioisostere of a methyl group, but with vastly different properties. Its intense electron-withdrawing nature and high lipophilicity make it a powerful tool for modulating molecular characteristics. When incorporated into a carbinol, the CF₃ group imparts several key advantages:

-

Metabolic Stability: The high strength of the C-F bond makes the CF₃ group resistant to oxidative metabolism, often increasing a drug's half-life.

-

Enhanced Binding Affinity: The CF₃ group can engage in unique, non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity.

-

Modulation of Acidity: The inductive effect of the CF₃ group significantly increases the acidity of the adjacent hydroxyl proton, which can be crucial for interactions with enzyme active sites.

-

Increased Lipophilicity: This property can improve a molecule's ability to cross cell membranes, enhancing bioavailability.

However, the true potential of a trifluoromethylated carbinol is only realized when its absolute stereochemistry is precisely controlled. The spatial arrangement of the CF₃, hydroxyl, and other substituents around the stereocenter dictates the molecule's three-dimensional shape, which is critical for specific molecular recognition by chiral biological systems like enzymes and receptors. A classic example is the non-nucleoside reverse transcriptase inhibitor Efavirenz , where only the (S)-enantiomer possesses the desired therapeutic activity.

Stereoselective Synthetic Strategies